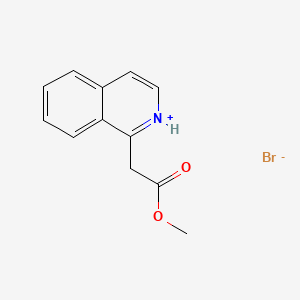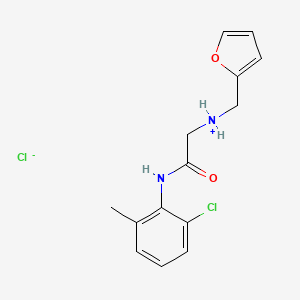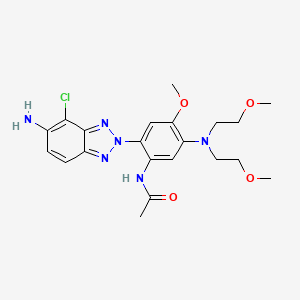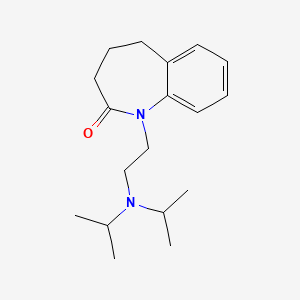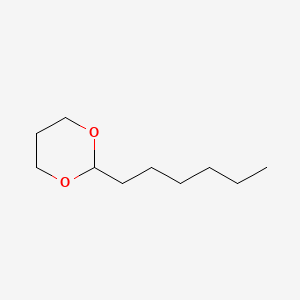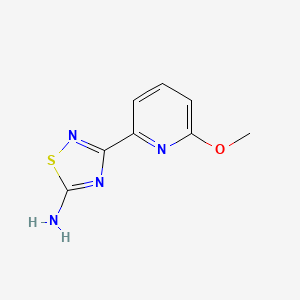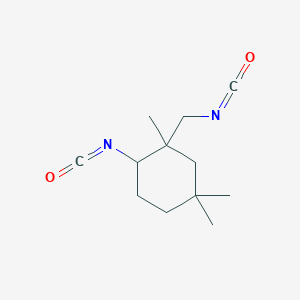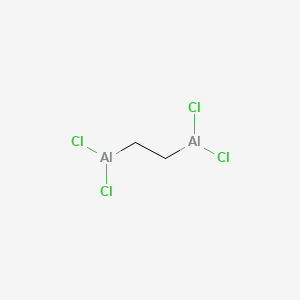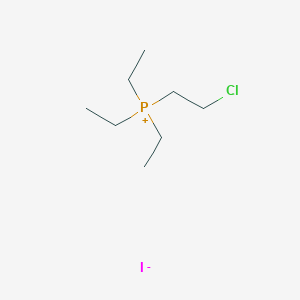
2-Chloroethyl(triethyl)phosphanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl(triethyl)phosphanium iodide is a chemical compound with the molecular formula C8H19ClP+ and a molecular weight of 181.6627 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2-Chloroethyl(triethyl)phosphanium iodide typically involves the reaction of triethylphosphine with 2-chloroethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Chloroethyl(triethyl)phosphanium iodide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl(triethyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of other chemicals and materials, serving as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl(triethyl)phosphanium iodide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
2-Chloroethyl(triethyl)phosphanium iodide can be compared with other similar compounds, such as tris(2-chloroethyl) phosphate and tris(2-chloropropyl) phosphate. These compounds share some structural similarities but differ in their chemical properties and applications . For example:
Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer.
Tris(2-chloropropyl) phosphate: Also used as a flame retardant but with different physical and chemical properties.
The uniqueness of 2-Chloroethyl(triethyl)phosphanium iodide lies in its specific reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
6295-24-5 |
|---|---|
Molekularformel |
C8H19ClIP |
Molekulargewicht |
308.57 g/mol |
IUPAC-Name |
2-chloroethyl(triethyl)phosphanium;iodide |
InChI |
InChI=1S/C8H19ClP.HI/c1-4-10(5-2,6-3)8-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FCYGQWGGWIEPAT-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](CC)(CC)CCCl.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


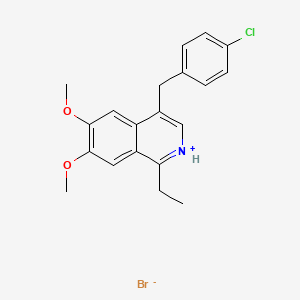
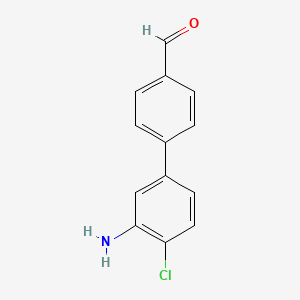
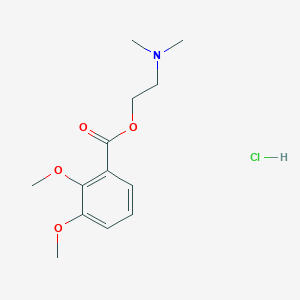
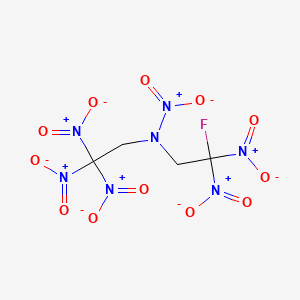
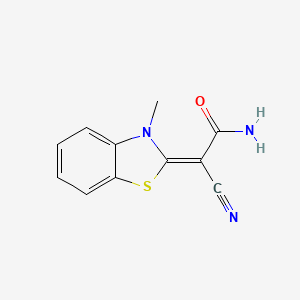
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)
